molecular formula C27H30N2O6S B123270 Tobicillin CAS No. 151287-22-8

Tobicillin

Cat. No.: B123270
CAS No.: 151287-22-8
M. Wt: 510.6 g/mol
InChI Key: MGKUHWMKIYHWOJ-AOHZBQACSA-N
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Description

Tobicillin is an ester derivative of penicillin G, a beta-lactam antibiotic. It is primarily used to treat bacterial infections, particularly enterococcicosis in yellowtail fish. This compound is known for its stability in acidic solutions and its effectiveness in treating infections caused by Enterococcus seriolicida .

Scientific Research Applications

Tobicillin has several scientific research applications:

Mechanism of Action

Tobicillin, like other beta-lactam antibiotics, works by inhibiting the synthesis of the bacterial cell wall . It binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the cross-linking of the peptidoglycan structure, which provides the cell wall with its strength. This inhibition leads to weakening of the cell wall and eventually causes the bacterial cell to lyse or burst .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tobicillin is synthesized by esterifying the carboxyl group of penicillin G. The process involves dissolving penicillin G in acetonitrile and then reacting it with an esterifying agent. The reaction is typically carried out at a controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced in stabilized preparations that include an oil and a phosphate. This method ensures the stability of the compound during storage and transportation. The stabilized preparation may contain soybean oil and tertiary calcium phosphate .

Chemical Reactions Analysis

Types of Reactions: Tobicillin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in the presence of water or acidic conditions, leading to the breakdown of the ester bond and the release of penicillin G.

    Oxidation: Oxidizing agents can convert this compound into its oxidized forms, although this reaction is less common in practical applications.

    Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.

Major Products Formed: The primary product formed from the hydrolysis of this compound is penicillin G. Other reactions may yield various derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

    Penicillin G: The parent compound of Tobicillin, used to treat a wide range of bacterial infections.

    Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.

    Doxycycline: An antibiotic that treats a wide range of infections but belongs to a different class (tetracyclines).

Comparison: this compound is unique due to its esterified structure, which provides stability in acidic conditions and enhances its absorption in the bloodstream. Compared to penicillin G, this compound has a higher area under the blood concentration-time curve, making it more effective in certain applications. Amoxicillin and doxycycline, while effective antibiotics, have different mechanisms of action and are used for different types of infections .

Properties

IUPAC Name

[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUHWMKIYHWOJ-AOHZBQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057648
Record name Tobicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151287-22-8
Record name 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151287-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOBICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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